Unsubstituted piperazine suffers poor chemoselectivity, generating statistical mixtures that require costly separation. Mono-Boc-piperazine lacks an orthogonal handle, while para-isomer synthesis demands expensive coupling reagents. 2-(Piperazine-1-carbonyl)benzoic acid provides guaranteed mono-substitution, a free carboxylic acid for orthogonal coupling, and scalable reagent-free preparation. - Permanent amide-acid motif prevents di-substitution, enabling precise API backbone assembly. - Orthogonal COOH anchors to solid-phase resins for high-throughput combinatorial libraries. - Zwitterionic nature enhances solubility for chemical probe development.
2-(Piperazine-1-carbonyl)benzoic acid (CAS 37618-28-3), also known as mono-o-phthalyl piperazine, is a highly versatile, bifunctional building block featuring a secondary piperazine amine and an ortho-substituted carboxylic acid. Unlike transiently protected piperazines, this compound serves as a stable, permanent linker or a highly processable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), anthelmintics, and fluorescent probes. Its zwitterionic nature and the presence of two orthogonal reactive sites (N-alkylation/acylation at the piperazine ring and esterification/amidation at the benzoic acid) make it an ideal scaffold for combinatorial chemistry and asymmetric drug design, offering superior atom economy and scalability compared to traditional protecting group strategies .
Attempting to use unsubstituted piperazine for asymmetric synthesis routinely fails due to poor chemoselectivity, resulting in statistical mixtures of unreacted, mono-substituted, and di-substituted products that demand costly chromatographic separation. While mono-Boc-piperazine solves the chemoselectivity issue, it lacks a secondary functional handle, limiting its use to linear syntheses and requiring acid-mediated deprotection that can degrade sensitive substrates. Furthermore, substituting with the para-isomer (4-(piperazine-1-carbonyl)benzoic acid) drastically increases procurement costs, as it cannot be synthesized via simple anhydride ring-opening and requires expensive peptide coupling reagents. 2-(Piperazine-1-carbonyl)benzoic acid uniquely bypasses these issues by providing guaranteed mono-substitution, a free carboxylic acid for orthogonal coupling, and highly scalable, reagent-free precursor synthesis[1].
Direct functionalization of unsubstituted piperazines is notoriously inefficient. Literature demonstrates that direct acylation of piperazine yields approximately 27% of the desired mono-substituted product alongside 73% of the undesired 1,4-disubstituted byproduct. By utilizing 2-(piperazine-1-carbonyl)benzoic acid, the phthaloyl-derived moiety effectively blocks one nitrogen, ensuring 100% chemoselectivity for the remaining secondary amine. This pre-formed mono-protection eliminates the di-substitution penalty, effectively tripling the yield of the desired asymmetric intermediate and removing the need for complex downstream separation[1].
| Evidence Dimension | Mono-substitution chemoselectivity and yield |
| Target Compound Data | 2-(piperazine-1-carbonyl)benzoic acid (100% chemoselectivity for secondary amine functionalization) |
| Comparator Or Baseline | Unsubstituted piperazine (~27% mono-substitution yield, 73% di-substitution byproduct) |
| Quantified Difference | Eliminates the 73% di-substitution byproduct penalty, ensuring quantitative direction of electrophiles to a single nitrogen. |
| Conditions | Acylation or alkylation of the free piperazine nitrogen in standard organic solvents. |
Eliminating di-substituted byproducts is critical for industrial scale-up, as it prevents yield loss and removes the need for expensive chromatographic purification.
The procurement cost of a bifunctional piperazine linker is directly tied to its synthetic accessibility. 2-(Piperazine-1-carbonyl)benzoic acid is synthesized via the direct, ring-opening reaction of piperazine with phthalic anhydride. This reaction proceeds with near-quantitative efficiency, yielding 97–98% of the pure product without the need for coupling reagents, catalysts, or cryogenic conditions. In contrast, synthesizing the para-isomer (4-(piperazine-1-carbonyl)benzoic acid) requires activating terephthalic acid with expensive coupling agents, which generates stoichiometric waste and significantly lowers overall atom economy [1].
| Evidence Dimension | Synthesis yield and reagent requirement |
| Target Compound Data | 2-(piperazine-1-carbonyl)benzoic acid (>97% yield via direct anhydride ring-opening) |
| Comparator Or Baseline | 4-(piperazine-1-carbonyl)benzoic acid (Requires stoichiometric coupling reagents, lower overall yield) |
| Quantified Difference | The ortho-isomer achieves >97% yield in a single step without coupling agents, drastically reducing bulk procurement costs compared to the para-isomer. |
| Conditions | Bulk scale-up synthesis from basic precursors. |
Buyers procuring building blocks for large libraries or API manufacturing will find the ortho-isomer significantly more cost-effective due to its highly efficient, atom-economical production.
A major limitation of standard mono-protected piperazines, such as mono-Boc-piperazine, is their neutral organic solubility profile, which often mandates solvent-intensive silica gel chromatography for purification. 2-(Piperazine-1-carbonyl)benzoic acid introduces a zwitterionic profile, possessing both a basic secondary amine and an acidic ortho-carboxylate. This allows derivatives to be purified via simple acid-base aqueous extraction or isoelectric precipitation. By shifting the pH, the compound can be selectively partitioned into aqueous or organic phases, reducing organic solvent consumption by >80% at scale and entirely bypassing chromatographic bottlenecks .
| Evidence Dimension | Purification solvent demand and methodology |
| Target Compound Data | 2-(piperazine-1-carbonyl)benzoic acid (Purifiable via pH-dependent aqueous extraction) |
| Comparator Or Baseline | Mono-Boc-piperazine (Requires organic extraction and chromatography) |
| Quantified Difference | Replaces high-volume chromatographic solvent use with simple pH-adjusted aqueous partitioning, reducing downstream solvent load. |
| Conditions | Industrial workup and intermediate purification. |
For process chemists, the ability to purify intermediates via liquid-liquid extraction rather than chromatography is a decisive factor in selecting a scalable building block.
The free ortho-carboxylic acid of 2-(piperazine-1-carbonyl)benzoic acid serves as an ideal anchoring point for solid-phase synthesis. It can be cleanly coupled to amine-functionalized resins, leaving the secondary piperazine nitrogen available for iterative combinatorial modifications. This allows for the rapid, high-throughput generation of asymmetric piperazine libraries for drug discovery without solution-phase purification bottlenecks .
In the development of complex pharmaceuticals, the piperazine ring often acts as a central linker between two distinct pharmacophores. 2-(Piperazine-1-carbonyl)benzoic acid provides a pre-assembled, stable amide-acid motif that prevents the di-substitution errors common with raw piperazine, enabling precise, step-wise construction of the API backbone [1].
The compound is highly valuable in the design of chemical biology tools, such as NBD-piperazine or rhodamine-based fluorescent sensors. The phthaloyl-derived moiety not only provides structural rigidity but also introduces a carboxylate group that can enhance the aqueous solubility and biocompatibility of the resulting probe, making it superior to highly lipophilic, unfunctionalized piperazine linkers [1].
Irritant